molecular formula C10H8BrN B1268476 8-Bromonaphthalen-1-amine CAS No. 62456-34-2

8-Bromonaphthalen-1-amine

Cat. No.: B1268476
CAS No.: 62456-34-2
M. Wt: 222.08 g/mol
InChI Key: FKFCNFNWFJYIJU-UHFFFAOYSA-N
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Description

8-Bromonaphthalen-1-amine is an organic compound with the molecular formula C10H8BrN It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an amine group at the 1st position

Mechanism of Action

Target of Action

It’s known that the compound exhibits intra- and intermolecular hydrogen bonds , which suggests that it may interact with biological targets that have complementary hydrogen bonding capabilities.

Mode of Action

8-Bromonaphthalen-1-amine exhibits less strain between the 1 and 8 substituents . This could potentially influence its interaction with its targets. The compound forms both intra- and intermolecular hydrogen bonds , which could facilitate its binding to target molecules and influence the resulting changes.

Result of Action

The compound’s ability to form intra- and intermolecular hydrogen bonds could potentially influence its molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

8-Bromonaphthalen-1-amine plays a significant role in biochemical reactions due to its ability to form intra- and intermolecular hydrogen bonds . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to exhibit a herring-bone stacking motif, which can affect the structural conformation of proteins it interacts with . The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which can modulate the function of the biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromonaphthalen-1-amine can be synthesized through several methods. One common approach involves the bromination of naphthalen-1-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the 8th position. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction. The product is then purified through crystallization or distillation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, such as 8-bromo-1-naphthylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Products include 8-bromo-1-nitronaphthalene.

    Reduction: Products include 8-bromo-1-naphthylamine.

    Substitution: Products vary depending on the nucleophile used, such as 8-azido-1-naphthylamine.

Scientific Research Applications

8-Bromonaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-Bromonaphthalen-1-amine: Similar structure but with the bromine atom at the 4th position.

    1-Naphthylamine: Lacks the bromine substitution.

    8-Bromo-2-naphthylamine: Bromine and amine groups at different positions.

Uniqueness: The compound exhibits less strain between the 1 and 8 substituents, allowing for unique intra- and intermolecular interactions .

Properties

IUPAC Name

8-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFCNFNWFJYIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346612
Record name 1-Amino-8-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62456-34-2
Record name 8-Bromo-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62456-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-8-bromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromonaphthalen-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the structure of 8-Bromonaphthalen-1-amine?

A1: this compound exhibits less steric strain between the bromine and amine groups at the 1 and 8 positions compared to other 1,8-disubstituted naphthalene compounds []. This is an important observation as steric hindrance can significantly impact a molecule's reactivity and physicochemical properties. Additionally, the NH group participates in both intra- and intermolecular hydrogen bonding, influencing the crystal packing arrangement, which adopts a herringbone stacking motif [].

Q2: How was this compound synthesized?

A2: The synthesis involved a multi-step process. First, 8-bromo-1-naphthoic acid was reacted with sodium azide. Subsequently, aqueous ammonia was added to the reaction mixture. The crude product obtained was then purified by crystallization using petroleum ether, resulting in pink crystals of this compound [].

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